molecular formula C6H10O5 B14706915 (2-Hydroxyethyl) hydrogen succinate CAS No. 21583-38-0

(2-Hydroxyethyl) hydrogen succinate

Cat. No.: B14706915
CAS No.: 21583-38-0
M. Wt: 162.14 g/mol
InChI Key: DPIASIXITIGMOO-UHFFFAOYSA-N
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Description

(2-Hydroxyethyl) hydrogen succinate, also known as succinic acid 1-(2-hydroxyethyl) ester, is an organic compound with the molecular formula C6H10O5. It is a derivative of succinic acid, where one of the carboxyl groups is esterified with 2-hydroxyethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxyethyl) hydrogen succinate can be synthesized through the reaction of succinic anhydride with ethylene glycol. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the product. The reaction is usually carried out in a solvent-free environment to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl) hydrogen succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Esterification: Formation of more complex esters.

    Hydrolysis: Succinic acid and 2-hydroxyethanol.

    Oxidation: Carbonyl compounds.

    Reduction: Alcohol derivatives.

Scientific Research Applications

(2-Hydroxyethyl) hydrogen succinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2-Hydroxyethyl) hydrogen succinate exerts its effects involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes. The compound’s hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxyethyl) hydrogen succinate is unique due to its specific ester structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(2-hydroxyethoxy)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-3-4-11-6(10)2-1-5(8)9/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIASIXITIGMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)OCCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-75-5
Details Compound: Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9004-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40944191
Record name 4-(2-Hydroxyethoxy)-4-oxobutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21583-38-0
Record name Butanedioic acid, 1-(2-hydroxyethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21583-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Hydroxyethyl) hydrogen succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021583380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxyethoxy)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxyethyl) hydrogen succinate
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